molecular formula C20H19N3O5 B11019668 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B11019668
M. Wt: 381.4 g/mol
InChI Key: ORNRABIQRAQBAQ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety with a quinoxaline ring, making it a subject of study for its potential biological and chemical properties.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-27-16-8-10-3-5-13(12(10)9-17(16)28-2)21-18(24)11-4-6-14-15(7-11)23-20(26)19(25)22-14/h4,6-9,13H,3,5H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

ORNRABIQRAQBAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multiple steps. The starting reagent for the preparation of the key intermediate, (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, is 3-chlorobenzaldehyde. This compound is reacted with two moles of ethylacetoacetate in the presence of a catalytic amount of piperidine at room temperature to obtain the substituted phenylbisacetoacetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide stands out due to its unique combination of an indene moiety with a quinoxaline ring, which imparts distinct chemical and biological properties

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